(S)-2-Iodo-3-(1-methylpyrrolidin-2-yl)pyridine
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Overview
Description
2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is a compound that belongs to the class of pyridine derivatives It features an iodine atom at the second position and a methylpyrrolidinyl group at the third position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can be achieved through several synthetic routes. One common method involves the iodination of a pyridine derivative. The process typically includes the following steps:
Formation of Pyrrolidine Derivative: The starting material, a pyrrolidine derivative, is prepared through a series of reactions, including amination and cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine and pyrrolidine rings.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Iodination: Iodine or iodine-containing reagents, oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted pyridine derivatives .
Scientific Research Applications
2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including natural products and agrochemicals.
Biological Studies: It is used in studies investigating the biological activity of pyridine derivatives, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine involves its interaction with specific molecular targets. The iodine atom and the pyrrolidinyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors involved in various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-3-methylpyridine: Similar structure but lacks the pyrrolidinyl group.
3-Iodopyridine: Similar structure but lacks the methylpyrrolidinyl group.
2-Bromo-3-methylpyridine: Similar structure but with a bromine atom instead of iodine.
Uniqueness
2-Iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine is unique due to the presence of both the iodine atom and the methylpyrrolidinyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H13IN2 |
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Molecular Weight |
288.13 g/mol |
IUPAC Name |
2-iodo-3-[(2S)-1-methylpyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H13IN2/c1-13-7-3-5-9(13)8-4-2-6-12-10(8)11/h2,4,6,9H,3,5,7H2,1H3/t9-/m0/s1 |
InChI Key |
WFKHLVPMDIGCGR-VIFPVBQESA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=C(N=CC=C2)I |
Canonical SMILES |
CN1CCCC1C2=C(N=CC=C2)I |
Origin of Product |
United States |
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